1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1H-1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a number of pharmaceuticals and biologically active compounds . The compound also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are common in sleep aids .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,3-triazoles are typically synthesized using the Huisgen cycloaddition, a type of click chemistry . This reaction involves the 1,3-dipolar cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, along with the ethoxyphenyl and fluorophenyl groups attached at the 1 and 4 positions, respectively .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the 1,2,3-triazole ring and the substituent groups. For example, the ethoxy group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the substituent groups and the 1,2,3-triazole ring. For example, the presence of the ethoxy group might increase the compound’s solubility in organic solvents .Scientific Research Applications
Antimicrobial and Antitumor Applications
Triazole derivatives have been synthesized with variations in their structure, showing good to moderate antimicrobial activities against various microorganisms. These derivatives include compounds synthesized from ester ethoxycarbonylhydrazones reacting with primary amines, indicating the versatility of triazole-based compounds in developing antimicrobial agents (Bektaş et al., 2007).
Another study focused on the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties and triazole, showing that some synthesized compounds possessed antimicrobial, antilipase, and antiurease activities. This research underlines the importance of triazole derivatives in developing new therapeutic agents with broad biological activities (Başoğlu et al., 2013).
Antiviral Activity
- A notable study describes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant anti-influenza A virus (H5N1) activities. This research presents triazole compounds as potential antiviral agents, especially against bird flu influenza (Hebishy et al., 2020).
Fluorophore Development
- Research into N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing color-tunable fluorophores reveals the application of triazole derivatives in developing fluorescent dyes. These dyes show promise in various scientific and industrial applications due to their fluorescence characteristics (Witalewska et al., 2019).
Anticancer Agents
- The synthesis of 2-phenylthiazole-4-carboxamide derivatives and their evaluation as anticancer agents against several cancer cell lines highlight the therapeutic potential of triazole-related compounds in oncology. This study demonstrates the importance of structural modifications in enhancing cytotoxic activities against cancer cells (Aliabadi et al., 2010).
Future Directions
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)23-12(2)17(21-22-23)18(24)20-16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPGCIOPJLWFCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
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